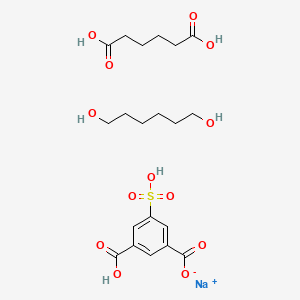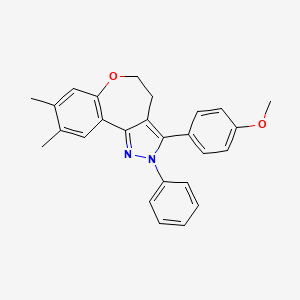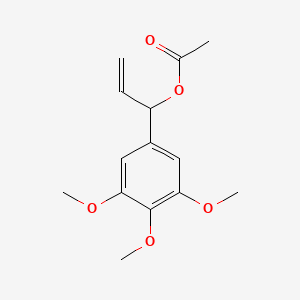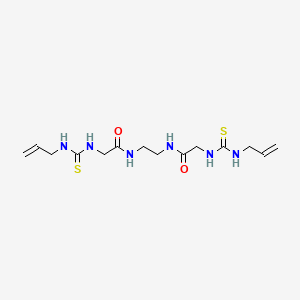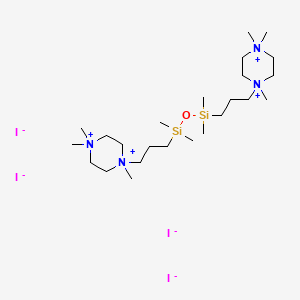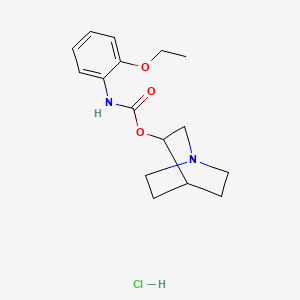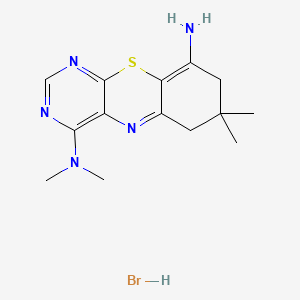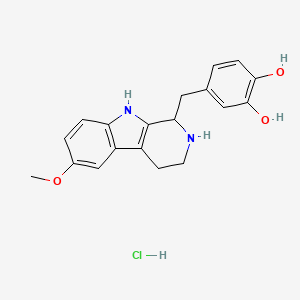
Acetamide, N-(5-amino-2-(phenethyloxy)benzyl)-2-(diethylamino)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(5-amino-2-(phenethyloxy)benzyl)-2-(diethylamino)-, dihydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes an acetamide group, an amino group, and a diethylamino group, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(5-amino-2-(phenethyloxy)benzyl)-2-(diethylamino)-, dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phenethyloxybenzylamine derivative, followed by the introduction of the diethylamino group through a series of nucleophilic substitution reactions. The final step involves the formation of the dihydrochloride salt, which is achieved by treating the compound with hydrochloric acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity, often involving continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(5-amino-2-(phenethyloxy)benzyl)-2-(diethylamino)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Acetamide, N-(5-amino-2-(phenethyloxy)benzyl)-2-(diethylamino)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(5-amino-2-(phenethyloxy)benzyl)-2-(diethylamino)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(5-amino-2-(phenethyloxy)benzyl)-2-(methylamino)-
- Acetamide, N-(5-amino-2-(phenethyloxy)benzyl)-2-(ethylamino)-
Uniqueness
The uniqueness of Acetamide, N-(5-amino-2-(phenethyloxy)benzyl)-2-(diethylamino)-, dihydrochloride lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
96111-71-6 |
|---|---|
Molecular Formula |
C21H31Cl2N3O2 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
N-[[5-amino-2-(2-phenylethoxy)phenyl]methyl]-2-(diethylamino)acetamide;dihydrochloride |
InChI |
InChI=1S/C21H29N3O2.2ClH/c1-3-24(4-2)16-21(25)23-15-18-14-19(22)10-11-20(18)26-13-12-17-8-6-5-7-9-17;;/h5-11,14H,3-4,12-13,15-16,22H2,1-2H3,(H,23,25);2*1H |
InChI Key |
NTTNQLPFQXCASZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NCC1=C(C=CC(=C1)N)OCCC2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



